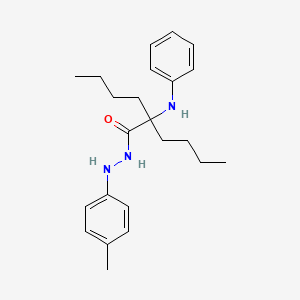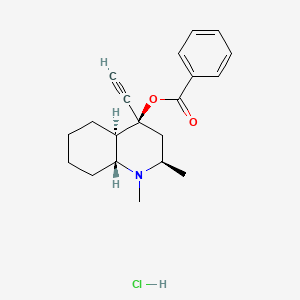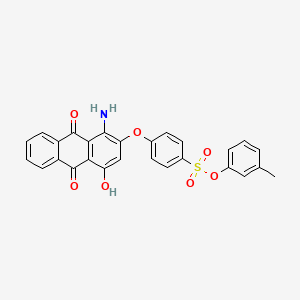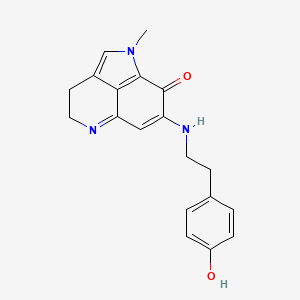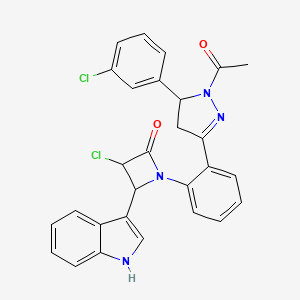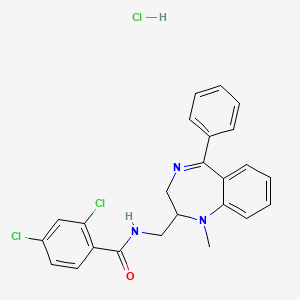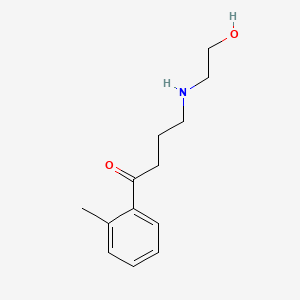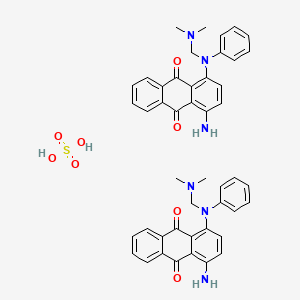
Einecs 281-556-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Einecs 281-556-3 involves the reaction of 1-amino-4-(dimethylamino)methyl-anilino-anthraquinone with sulphuric acid. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired compound. Industrial production methods may vary, but they generally involve large-scale reactors and precise control of reaction parameters to achieve high yield and purity .
Análisis De Reacciones Químicas
Einecs 281-556-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Einecs 281-556-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biochemical assays and as a marker in molecular biology experiments.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Einecs 281-556-3 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Einecs 281-556-3 can be compared with other similar compounds, such as:
1-amino-4-(dimethylamino)methyl-anilino-anthraquinone: This compound is similar in structure but does not contain sulphuric acid.
1-amino-4-(dimethylamino)methyl-anilino-anthraquinone compound with hydrochloric acid: This compound contains hydrochloric acid instead of sulphuric acid.
The uniqueness of this compound lies in its specific chemical structure and the presence of sulphuric acid, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
83968-77-8 |
|---|---|
Fórmula molecular |
C46H44N6O8S |
Peso molecular |
840.9 g/mol |
Nombre IUPAC |
1-amino-4-[N-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid |
InChI |
InChI=1S/2C23H21N3O2.H2O4S/c2*1-25(2)14-26(15-8-4-3-5-9-15)19-13-12-18(24)20-21(19)23(28)17-11-7-6-10-16(17)22(20)27;1-5(2,3)4/h2*3-13H,14,24H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
UUYALKYXMCRWGF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CN(C)CN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)




